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  • Product: 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
  • CAS: 1361114-88-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Guide: 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride

Topic: Physicochemical properties of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] Structurally, it consists of a pyrazine ring linked via a methylene bridge to the C4 position of a piperidine ring.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic accessibility, and handling protocols.[1] Unlike simple amines, the interplay between the strongly basic piperidine and the electron-deficient pyrazine ring creates a unique ionization and solubility profile critical for optimizing pharmacokinetics in early-stage drug discovery.[1]

Chemical Identity & Structural Specifications[1][2][3][4][5]

PropertySpecification
Chemical Name 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
CAS Number 1361114-88-6
Molecular Formula C₁₀H₁₅N₃[1] · 2HCl
Molecular Weight 250.17 g/mol (Salt); 177.25 g/mol (Free Base)
Appearance White to off-white crystalline solid
Stoichiometry 1:2 (Base : HCl)
SMILES C1CNCCC1CC2=CN=CC=N2.Cl.Cl

Physicochemical Profile

Ionization & pKa Dynamics

The molecule possesses two distinct nitrogenous centers with vastly different acid-base behaviors.[1] Understanding this dissociation profile is vital for buffer selection during HPLC analysis and biological assay formulation.[1]

  • Center A (Piperidine Nitrogen): A secondary aliphatic amine.[1]

    • Estimated pKa: ~10.8 – 11.0.[1]

    • Behavior: At physiological pH (7.4), this center is fully protonated (

      
      ), carrying a persistent positive charge.[1] This drives the compound's high aqueous solubility and lysosomotropic potential.[1]
      
  • Center B (Pyrazine Nitrogens): Electron-deficient heteroaromatic nitrogens.[1]

    • Estimated pKa: ~0.6.[1][2]

    • Behavior: These nitrogens are extremely weak bases due to the electron-withdrawing nature of the aromatic ring.[1] In the dihydrochloride salt form, the pyrazine ring is protonated only due to the presence of strong acid (HCl) in the solid lattice. Upon dissolution in water (pH > 2), the pyrazine proton rapidly dissociates, leaving the ring neutral.[1]

Implication: In aqueous solution at neutral pH, the species exists primarily as a monocation (protonated piperidine), despite being supplied as a dihydrochloride salt.[1]

Solubility & Lipophilicity[1]
  • Aqueous Solubility: High (>50 mg/mL).[1] The dihydrochloride salt lattice breaks down readily in water, driven by the solvation energy of the chloride ions and the piperidinium cation.

  • Organic Solubility:

    • Methanol/DMSO: Soluble.[1][3][4]

    • Dichloromethane/Ether: Practically insoluble.[1]

  • Lipophilicity (LogD):

    • LogP (Neutral): ~0.8 (Estimated).[1]

    • LogD (pH 7.4): <-1.[1][5]5. The persistent cationic charge renders the molecule highly polar, necessitating specific extraction protocols (e.g., n-butanol or high-pH liquid-liquid extraction) if isolation of the free base is required.[1]

Visualizing the Ionization States

The following diagram illustrates the species distribution across the pH scale. Note that the "Dihydrochloride" solid corresponds to the species dominant only at pH < 0.[1]

IonizationStates Dication Dication Species (Solid State 2HCl) pH < 0.5 Monocation Monocation Species (Physiological Dominant) pH 2.0 - 9.0 Dication->Monocation - H+ (Pyrazine N) pKa ~ 0.6 Neutral Neutral Free Base (Lipophilic Form) pH > 11.5 Monocation->Neutral - H+ (Piperidine N) pKa ~ 11.0

Figure 1: pH-dependent ionization species.[1] The commercial dihydrochloride form releases the pyrazine proton immediately upon dissolution in neutral buffers.[1]

Technical Synthesis Protocol

Expertise & Experience Note: While direct alkylation of piperidine is possible, it often leads to over-alkylation. The most robust route for generating the C-C bond between the pyrazine methyl and the piperidine C4 is via metallation-condensation , followed by reduction.[1] This ensures regioselectivity.[1]

Step-by-Step Methodology

Reagents: 2-Methylpyrazine, Lithium Diisopropylamide (LDA), N-Boc-4-piperidone, Thionyl Chloride (SOCl₂), Palladium on Carbon (Pd/C).[1]

  • Lithiation (C-C Bond Formation):

    • Cool a solution of LDA (1.1 equiv) in dry THF to -78°C.

    • Add 2-methylpyrazine dropwise.[1][6] The lateral methyl group is deprotonated to form the lithiated species.[1]

    • Add N-Boc-4-piperidone.[1] The nucleophilic pyrazinyl-methyl anion attacks the ketone.[1]

    • Result: Tertiary alcohol intermediate.[1]

  • Dehydration & Reduction:

    • Treat the intermediate with MsCl/Et₃N or dilute acid to dehydrate, forming the alkene (2-(N-Boc-piperidin-4-ylidenemethyl)pyrazine).[1]

    • Perform catalytic hydrogenation (H₂, Pd/C, MeOH) to reduce the double bond.[1]

    • Result: 2-(N-Boc-piperidin-4-ylmethyl)pyrazine.[1]

  • Deprotection & Salt Formation:

    • Dissolve the Boc-protected intermediate in 1,4-dioxane.[1]

    • Add 4M HCl in dioxane (excess).[1] Stir at room temperature for 2 hours.

    • Precipitate with diethyl ether.[1] The highly polar dihydrochloride salt will crystallize.[1]

    • Validation: Check melting point and Chloride content titration (AgNO₃) to confirm stoichiometry.

SynthesisWorkflow Start 2-Methylpyrazine Step1 1. Lithiation (LDA, -78°C) 2. Add N-Boc-4-piperidone Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Dehydration & Hydrogenation (H2, Pd/C) Intermediate1->Step2 Intermediate2 N-Boc-2-(Piperidin-4-ylmethyl)pyrazine Step2->Intermediate2 Step3 Deprotection (HCl in Dioxane) Intermediate2->Step3 Final Target: Dihydrochloride Salt Step3->Final

Figure 2: Synthetic workflow via the metallation-condensation route, ensuring regiochemical integrity.

Analytical Characterization & Handling

HPLC Method Development

Standard C18 methods often fail for this molecule due to the lack of retention of the polar piperidinium cation.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a High-pH stable C18 (e.g., XBridge C18).[1]

  • Mobile Phase (High pH C18):

    • A: 10 mM Ammonium Bicarbonate (pH 10).[1]

    • B: Acetonitrile.[1][7][8][9]

    • Rationale: At pH 10, the piperidine is partially deprotonated, increasing hydrophobicity and retention.

  • Detection: UV at 260 nm (Pyrazine absorption maximum).[1]

NMR Interpretation[1]
  • ¹H NMR (D₂O):

    • Pyrazine Protons: Two doublets and a singlet in the aromatic region (8.3 – 8.6 ppm).[1]

    • Bridge Protons: A doublet (approx 2.8 ppm) connecting the rings.[1]

    • Piperidine Protons: Multiplets in the 1.5 – 3.5 ppm range.[1] The protons adjacent to nitrogen will be deshielded (~3.0-3.5 ppm) due to the positive charge.[1]

Handling & Storage[1]
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . It will absorb atmospheric moisture, leading to deliquescence.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

References

  • Chemical Identity & CAS: Echemi Database. "2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Product Details."[1] Accessed 2024.[1] Link

  • Pyrazine Synthesis (General): ScienceMadness & Literature. "General methods for alkyl-pyrazine synthesis via condensation." Link

  • Piperidine pKa Data: University of Regina. "pKa Values of Some Piperazines and Piperidines at Different Temperatures." Journal of Chemical & Engineering Data, 2009. Link

  • Analogous Synthesis (Pyridine/Piperidine): Organic Syntheses. "Synthesis of substituted piperidines via reduction of pyridine precursors." Link

  • Solubility & Salt Forms: BenchChem Technical Guides. "Solubility Profile of Piperidine Derivatives." Link[1]

Sources

Exploratory

Technical Guide: Ionization Profiling &amp; Physicochemical Properties of 2-(Piperidin-4-ylmethyl)pyrazine 2HCl

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the ionization states, pKa values, and physicochemical behavior of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride .[1][2] As a function...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the ionization states, pKa values, and physicochemical behavior of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride .[1][2] As a functionalized heterocyclic building block, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[2]

Understanding its ionization profile is paramount for two reasons:

  • Synthetic Utility: The reactivity of the piperidine nitrogen is strictly pH-dependent.[2][3]

  • Biopharmaceutical Properties: At physiological pH, the molecule exists primarily as a mono-cation, significantly influencing its solubility and membrane permeability (LogD).[2][3]

Key Takeaway: While supplied as a dihydrochloride salt (implying two protonation sites), the molecule behaves effectively as a mono-protic base in physiological solutions.[2][3] The pyrazine nitrogen is too weakly basic (pKa < 2.[2][3]0) to retain a proton at neutral pH.[2][3]

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule comprises two distinct heterocyclic rings connected by a methylene bridge.[2][3] This structural separation results in two electronically distinct basic centers.[2][3]

PropertyDetails
IUPAC Name 2-(piperidin-4-ylmethyl)pyrazine dihydrochloride
CAS Number 1361114-88-6
Molecular Formula C₁₀H₁₅N₃[1][2][3] · 2HCl
Molecular Weight 177.25 (Free Base) / 250.17 (Salt)
Key Functional Groups Secondary Amine (Piperidine), Diazine Ring (Pyrazine)
Structural Visualization and pKa Sites

ChemicalStructure cluster_pka Predicted pKa Values Piperidine Piperidine Ring (Secondary Amine) Primary Basic Site Bridge Methylene Bridge (-CH2-) Piperidine->Bridge pKa1 pKa₁ (Piperidine N) ~10.3 - 10.8 Piperidine->pKa1 Pyrazine Pyrazine Ring (Aromatic Diazine) Very Weak Base Bridge->Pyrazine pKa2 pKa₂ (Pyrazine N) ~1.0 - 1.5 Pyrazine->pKa2

Figure 1: Structural dissection of 2-(Piperidin-4-ylmethyl)pyrazine highlighting the two ionization centers.[1][2]

Theoretical Framework: pKa and Ionization States[6]

The "dihydrochloride" designation indicates that in the solid state, the compound is fully protonated (


).[2] However, upon dissolution in water or buffer, the speciation changes dramatically based on pH.[2]
Predicted pKa Values[2][3][6][7]

Experimental data for this specific intermediate is sparse in public literature.[2][3] The values below are derived from fragment-based QSAR analysis and Hammett substituent effects.

Ionization CenterFragment ReferenceElectronic EffectPredicted pKa
Piperidine N (N1) Piperidine (pKa 11.[1][2][3]1)The distal pyrazinyl-methyl group is mildly electron-withdrawing, slightly lowering basicity.[1][2]10.3 – 10.8
Pyrazine N (N4) Pyrazine (pKa 0.[2][3]6)The alkyl group at position 2 is electron-donating, slightly increasing basicity.[2]1.0 – 1.5
Speciation Analysis[2][3]

The large delta between the two pKa values (~9 log units) creates distinct pH windows for each species.[2][3]

  • pH < 1.0: The molecule is a Di-cation (+2) .[1][2][3] Both the piperidine and pyrazine nitrogens are protonated.[2][3] This state exists only in strong acid (e.g., 1M HCl).[2]

  • pH 2.0 – 9.0: The molecule is a Mono-cation (+1) .[1][2][3] The pyrazine proton dissociates (pKa ~1.5), but the piperidine remains protonated (pKa ~10.5).[2] This is the relevant state for physiological screening. [2]

  • pH > 11.0: The molecule is Neutral (0) .[2][3] Both sites are deprotonated.[2][3] This is the species required for organic extraction or nucleophilic substitution reactions.[2][3]

Ionization Equilibria Workflow

Ionization State1 Species A: Di-Cation (+2) (Fully Protonated) Dominant at pH < 1.0 State2 Species B: Mono-Cation (+1) (Piperidine-H+, Pyrazine neutral) Dominant at pH 2.0 - 9.0 State1->State2  Loss of Pyrazine H+ (pKa ~1.2)   State3 Species C: Neutral (0) (Free Base) Dominant at pH > 11.0 State2->State3  Loss of Piperidine H+ (pKa ~10.5)   Physio Physiological pH (7.4) Species B is >99.9% Physio->State2

Figure 2: Sequential deprotonation steps. Note the wide stability window of the mono-cationic species.[1][2]

Implications for Drug Development[3][8][9]

Solubility Profile

As a dihydrochloride salt, the solid is highly water-soluble.[2][3] However, if neutralizing to the free base (pH > 11) for extraction, solubility will drop significantly.[2]

  • Aqueous Solubility (pH 7.4): High (Ionic species).[2][3]

  • Organic Solubility (pH 7.4): Low (Partitioning into octanol will be poor).[2][3]

LogD vs. LogP[2][3][8]
  • LogP (Neutral): Estimated at ~0.5 (Hydrophilic).[2][3]

  • LogD (pH 7.4): Because the molecule is positively charged at pH 7.4, the distribution coefficient (LogD) will be significantly lower than LogP, likely in the range of -1.5 to -2.5 .[2]

    • Impact: This compound will not passively cross cell membranes efficiently unless facilitated by a transporter.[2][3] It is ideal for cytosolic targets if delivered via prodrugs or active transport, or for extracellular targets.[2][3]

Experimental Protocols

To validate these theoretical values, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (For Piperidine pKa)

This is the standard method for determining pKa values between 2 and 12.[2][3]

Prerequisites:

  • Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).[2]

  • 0.1 M KOH (standardized) and 0.1 M HCl.[2][3]

  • Inert atmosphere (Argon/Nitrogen blanket) to prevent carbonate formation.[2][3]

Protocol:

  • Sample Preparation: Weigh ~3-5 mg of the dihydrochloride salt accurately. Dissolve in 20 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Since the sample is a salt, the starting pH may be acidic.[2][3] Add a small aliquot of 0.1 M HCl to bring the starting pH to ~2.0.[2][3]

  • Titration: Titrate with 0.1 M KOH in small increments (0.5 - 1.0 µL) up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Base.

    • Look for the inflection point around pH 10.5.[2][3]

    • Use the Bjerrum plot method to calculate

      
       (average number of bound protons) and extract the pKa.[2]
      
    • Self-Validation: The titration curve should show a sharp equivalent point for the piperidine deprotonation.[2][3] If the curve is sluggish, check for CO₂ contamination in the base titrant.[2]

Method B: UV-Metric Titration (For Pyrazine pKa)

Potentiometry is inaccurate below pH 2.[1][2][3] Spectrophotometry is preferred for the weakly basic pyrazine nitrogen.[2][3]

Protocol:

  • Preparation: Prepare a 50 µM solution of the compound in a buffer series ranging from pH 0.5 to pH 3.5.

  • Scanning: Measure the UV-Vis absorbance (200–400 nm) at each pH point.

  • Observation: The pyrazine ring absorption band (typically ~260-270 nm) will undergo a bathochromic or hypsochromic shift upon protonation.[1][2][3]

  • Calculation: Plot the change in Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa of the pyrazine nitrogen.[2]
    

References

  • Pyrazine Basicity: J. Org. Chem. 1958, 23, 12, 1912–1916.[2] Ionization Constants of Some Pyrazine Derivatives.Link[1]

  • Piperidine pKa: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for CID 8082, Piperidine.[2][3] Link

  • pKa Determination Methods: Reijenga, J., et al. (2013).[2][3] The determination of pKa values by pharmaceutical scientists.[2][3] Analytical Chemistry Insights.[2][3] Link[1]

  • Substituent Effects: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases.[2][3][4][5] Chapman and Hall.[2][3]

Sources

Foundational

Hydrogen bond donor and acceptor count for 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride This guide provides a comprehensive analysis of the hydrogen bonding potential of 2-(Piperidin-4-ylmethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride

This guide provides a comprehensive analysis of the hydrogen bonding potential of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride, a molecule of interest in contemporary drug discovery and development. Understanding the hydrogen bond donor and acceptor capabilities of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic properties.[1][2] Hydrogen bonds are critical non-covalent interactions that govern molecular recognition at the active sites of biological targets, influence solubility, and determine crystal packing.[1][2][3]

Foundational Principles of Hydrogen Bonding

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[4][5] The donor atom, typically nitrogen, oxygen, or fluorine, polarizes the covalent bond, leaving the hydrogen with a partial positive charge.[6][7] This partially positive hydrogen can then interact with an atom possessing a lone pair of electrons, the hydrogen bond acceptor.[6][8]

In drug design, the number of hydrogen bond donors and acceptors is a key parameter in frameworks such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.[8] While not a rigid rule, it provides a valuable guideline for optimizing the druglike properties of a molecule.

Structural Analysis of 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride

To accurately determine the hydrogen bond donor and acceptor count, a thorough examination of the molecule's structure, particularly in its dihydrochloride salt form, is essential. The dihydrochloride designation indicates that two basic nitrogen atoms in the molecule are protonated.

The core structure consists of a pyrazine ring linked to a piperidine ring via a methylene bridge. Pyrazine is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4.[9] Piperidine is a saturated six-membered heterocyclic ring with one nitrogen atom. Both pyrazine and piperidine derivatives are prevalent in a vast range of biologically active compounds.[10][11][12]

In the dihydrochloride salt, the two most basic nitrogen atoms will be protonated. These are the nitrogen atom in the piperidine ring and one of the nitrogen atoms in the pyrazine ring. This protonation is a critical factor in determining the hydrogen bond donor and acceptor count.

Theoretical Determination of Hydrogen Bond Donors and Acceptors

Based on the protonated structure of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride, we can systematically identify the hydrogen bond donors and acceptors.

Hydrogen Bond Donors:

A hydrogen bond donor is a hydrogen atom attached to an electronegative atom (N, O, F).[6][7][8] In the protonated form of the molecule:

  • Piperidinium Nitrogen: The nitrogen atom in the piperidine ring is protonated, forming a secondary ammonium ion (-NH2+-). This group contains two hydrogen atoms capable of acting as hydrogen bond donors.

  • Pyrazinium Nitrogen: One of the nitrogen atoms in the pyrazine ring is protonated, forming a pyridinium-like cation (-NH+-). This group contributes one hydrogen atom as a hydrogen bond donor.

Therefore, the total number of hydrogen bond donors is three .

Hydrogen Bond Acceptors:

A hydrogen bond acceptor is an electronegative atom (N, O, F) with an available lone pair of electrons.[6][8]

  • Pyrazine Nitrogens: The pyrazine ring contains two nitrogen atoms. One is protonated and thus acts as a donor. The other nitrogen atom retains its lone pair of electrons and can function as a hydrogen bond acceptor. Therefore, there is one hydrogen bond acceptor on the pyrazine ring.

The total number of hydrogen bond acceptors is one .

Quantitative Summary

The hydrogen bonding characteristics of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride are summarized in the table below.

FeatureCountJustification
Hydrogen Bond Donors 3 Two from the protonated piperidine nitrogen (-NH2+-) and one from the protonated pyrazine nitrogen (-NH+-).
Hydrogen Bond Acceptors 1 One unprotonated nitrogen atom on the pyrazine ring with an available lone pair of electrons.

Experimental Verification of Hydrogen Bonding

While theoretical analysis provides a robust prediction, experimental techniques are essential for confirming and characterizing hydrogen bonds in the solid state and in solution.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for identifying hydrogen bonds.[8][13] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles between donor and acceptor atoms. A distance between the donor and acceptor that is less than the sum of their van der Waals radii is a strong indication of a hydrogen bond.[8]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic positions.

  • Analysis of Hydrogen Bonds: The refined structure is analyzed to identify potential hydrogen bonds based on geometric criteria (donor-acceptor distances and angles).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[8][14] The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment. Formation of a hydrogen bond typically leads to a downfield shift (deshielding) of the proton resonance.

Experimental Protocol: NMR Titration

  • Sample Preparation: A series of NMR samples are prepared with a constant concentration of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride and varying concentrations of a known hydrogen bond acceptor or donor.

  • Data Acquisition: 1H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of the protons involved in hydrogen bonding (e.g., the N-H protons) is plotted against the concentration of the titrant. The changes in chemical shift provide information about the strength and stoichiometry of the hydrogen bonding interaction.

Visualization of Hydrogen Bonding Potential

The following diagram illustrates the hydrogen bond donor and acceptor sites on 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride.

H_Bonding cluster_molecule 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride cluster_donors Hydrogen Bond Donors (3) cluster_acceptors Hydrogen Bond Acceptors (1) mol D1 N-H (Piperidinium) D1->mol D2 N-H (Piperidinium) D2->mol D3 N-H (Pyrazinium) D3->mol A1 N (Pyrazine) A1->mol

Figure 1. Hydrogen bond donor and acceptor sites.

Conclusion

A thorough analysis of the chemical structure of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride reveals a total of three hydrogen bond donors and one hydrogen bond acceptor . This determination is based on the protonation state of the molecule in its dihydrochloride form. The piperidinium nitrogen contributes two donors, the pyrazinium nitrogen contributes one donor, and the unprotonated pyrazine nitrogen acts as the sole acceptor. These characteristics are crucial for medicinal chemists and drug development professionals in predicting the molecule's interactions with biological targets and its overall pharmacokinetic profile. Experimental validation through techniques such as X-ray crystallography and NMR spectroscopy is recommended to confirm these theoretical findings.

References

  • Hydrogen bond - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Retrieved February 14, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained. Retrieved February 14, 2026, from [Link]

  • Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved February 14, 2026, from [Link]

  • (n.d.). Hydrogen Bonding: Acceptors and Donors. Retrieved February 14, 2026, from [Link]

  • The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2022, October 25). Hydrogen-Bond Donors in Drug Design | Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Royal Society Publishing. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved February 14, 2026, from [Link]

  • (2022, March 7). A Computational and Experimental View of Hydrogen Bonding in Glycerol Water Clusters. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide | C10H16N4O2S. Retrieved February 14, 2026, from [Link]

  • MDPI. (2016, October 27). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). Retrieved February 14, 2026, from [Link]

  • MySkinRecipes. (n.d.). Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • Books Gateway. (2020, November 18). Experimental Methods and Techniques | Understanding Hydrogen Bonds. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride (C9H14N4). Retrieved February 14, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2010, August 13). Estimating the Hydrogen Bond Energy. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 14, 2026, from [Link]

  • (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mastering the Handling of Hygroscopic Dihydrochloride Salts in Organic Synthesis

Introduction In the landscape of organic synthesis, particularly within pharmaceutical and materials science, dihydrochloride salts are pivotal intermediates and final active pharmaceutical ingredients (APIs). Their dica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, dihydrochloride salts are pivotal intermediates and final active pharmaceutical ingredients (APIs). Their dicationic nature, conferred by the protonation of two basic centers, often leads to desirable physicochemical properties such as enhanced solubility and stability. However, this same characteristic frequently imparts a significant and challenging property: hygroscopicity. The propensity of these salts to readily absorb moisture from the atmosphere can critically undermine experimental reproducibility, reaction yields, and the purity of final compounds.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust handling of hygroscopic dihydrochloride salts. Moving beyond mere procedural steps, this document elucidates the underlying chemical principles and offers a suite of protocols and best practices to ensure the integrity of these sensitive materials throughout the synthetic workflow.

The Challenge of Hygroscopicity in Dihydrochloride Salts

The hygroscopic nature of dihydrochloride salts stems from the strong affinity of the chloride ions and the protonated basic centers for water molecules. This interaction can lead to a cascade of detrimental effects in a synthetic workflow:

  • Inaccurate Stoichiometry: The absorption of atmospheric water can significantly alter the mass of the salt, leading to errors in molar calculations and incorrect reagent ratios.

  • Reaction Inhibition or Side Reactions: The presence of water can be catastrophic for moisture-sensitive reactions, leading to hydrolysis of reagents, catalysts, or intermediates.[3][4] Water can also participate in undesired side reactions, complicating purification and reducing the yield of the target molecule.

  • Physical State Alteration: Hygroscopic salts can transition from free-flowing powders to viscous syrups or even completely deliquesce into a solution upon prolonged exposure to humid air, making them difficult to handle and dispense accurately.[1][5]

  • Compromised Crystal Structure: For crystalline dihydrochloride salts, water absorption can disrupt the crystal lattice, impacting downstream processing and the solid-state properties of the final product.

Best Practices for a Moisture-Free Workflow

A multi-layered approach is essential to successfully manage hygroscopic dihydrochloride salts. This involves stringent control over the entire experimental environment, from storage to reaction work-up.

Storage and Environmental Control

Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Hygroscopic salts should be stored in airtight containers.[1] For frequently accessed materials, consider transferring smaller, workable quantities into separate, smaller containers to minimize exposure of the bulk supply.[6]

  • Secondary Containment (Desiccators): A desiccator cabinet or a vacuum desiccator provides an excellent secondary barrier.[5] The choice of desiccant is crucial and should be regularly regenerated or replaced.

DesiccantWater Capacity (% by weight)Regeneration Temperature (°C)Notes
Silica Gel (indicating) 20-30120-150Color change indicates saturation.
Drierite® (Anhydrous Calcium Sulfate) 10-14230Good general-purpose desiccant.
Phosphorus Pentoxide (P₂O₅) >50Not RegenerableExtremely efficient but corrosive.
Molecular Sieves (3Å or 4Å) 15-22200-300 (under vacuum)Excellent for trapping water in solvents and air.
  • Inert Atmosphere: For exceptionally sensitive dihydrochloride salts, storage within a glovebox under an inert atmosphere (nitrogen or argon) is the gold standard.[7]

Weighing and Dispensing: The Critical Transfer Step

The transfer of a hygroscopic salt from its storage container to the reaction vessel is a point of high vulnerability.

  • Rapid Weighing: Minimize the time the container is open to the atmosphere.[1] Have all necessary equipment (spatulas, weigh boats, etc.) ready before opening the primary container.

  • Inert Atmosphere Weighing: The most reliable method for weighing hygroscopic solids is inside a glovebox.[7][8][9] This provides a controlled, low-moisture environment, preventing water uptake during the weighing process.

  • Nitrogen-Purged Weighing Enclosure: If a full glovebox is unavailable, a nitrogen-purged balance enclosure or a simple glove bag can offer a significant degree of protection.

Reaction Setup and Execution

Maintaining an anhydrous environment during the reaction is paramount.

  • Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying (>100 °C for several hours) or flame-drying under vacuum are standard procedures.[10][11]

  • Inert Atmosphere Techniques: Conducting reactions under an inert atmosphere of nitrogen or argon is essential.[12][13] This can be achieved using a Schlenk line or by employing balloon techniques for simpler setups.[14][15]

  • Solvent Purity: Solvents must be anhydrous. While commercially available dry solvents are convenient, they should be properly stored and handled to prevent contamination. Distillation from appropriate drying agents remains a reliable method for ensuring solvent dryness.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Dihydrochloride Salt in a Glovebox

This protocol outlines the standard procedure for accurately weighing a moisture-sensitive solid within an inert atmosphere glovebox.

Materials:

  • Hygroscopic dihydrochloride salt in its primary container

  • Analytical balance (located inside the glovebox)

  • Spatula

  • Weigh boat or appropriate reaction vessel

  • Laboratory notebook and pen

Procedure:

  • Glovebox Preparation: Ensure the glovebox atmosphere is dry (typically <10 ppm H₂O). Purge any items to be brought into the glovebox through the antechamber according to the manufacturer's instructions.

  • Equilibration: Place the unopened primary container of the salt, the weigh boat, and the spatula inside the glovebox and allow them to equilibrate with the inert atmosphere for at least 30 minutes.

  • Tare the Balance: Place the weigh boat on the analytical balance and tare it.

  • Dispense the Salt: Open the primary container and, using the clean spatula, quickly transfer the desired amount of the dihydrochloride salt to the weigh boat.

  • Record the Mass: Record the final mass of the salt.

  • Seal the Container: Immediately and tightly seal the primary container of the salt.

  • Transfer to Reaction: The weighed salt is now ready to be added to the reaction vessel within the controlled environment of the glovebox.

Protocol 2: Setting up a Reaction with a Hygroscopic Dihydrochloride Salt using a Schlenk Line

This protocol details the addition of a hygroscopic solid to a reaction under an inert atmosphere using a Schlenk line.

Materials:

  • Oven-dried Schlenk flask with a stir bar

  • Septum and glass stopper

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds[10][16]

  • Anhydrous solvent

  • Syringes and needles

  • Hygroscopic dihydrochloride salt (weighed in a glovebox or a nitrogen-purged enclosure)

Procedure:

  • Prepare the Schlenk Flask: Attach the hot, oven-dried Schlenk flask to the Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[10][14]

  • Solvent Addition: Add the anhydrous solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Solid Addition:

    • Method A (Quick Transfer): Briefly remove the septum and, under a strong positive flow of inert gas, quickly add the pre-weighed hygroscopic salt to the flask using a powder funnel. This method is suitable for moderately sensitive salts.

    • Method B (Solid Addition Tube): For highly sensitive salts, weigh the solid into a solid addition tube in a glovebox. Attach the tube to a sidearm of the Schlenk flask. Evacuate and backfill the addition tube before rotating it to add the solid to the reaction mixture.

  • Initiate the Reaction: Once all reagents are added, proceed with the reaction under a slight positive pressure of inert gas, monitored by an oil bubbler.[17]

Visualization of Workflows

Decision-Making Workflow for Handling Hygroscopic Salts

G cluster_prep Preparation & Assessment cluster_handling Handling & Weighing cluster_reaction Reaction Setup start Start: Receive Hygroscopic Dihydrochloride Salt assess Assess Sensitivity (SDS, Literature) start->assess glovebox High Sensitivity: Use Glovebox assess->glovebox High n2_bag Moderate Sensitivity: Nitrogen Bag/Purged Balance assess->n2_bag Moderate benchtop Low Sensitivity: Rapid Weighing on Benchtop assess->benchtop Low schlenk Schlenk Line / Inert Atmosphere Rig glovebox->schlenk n2_bag->schlenk balloon Balloon / Drying Tube benchtop->balloon end Proceed with Synthesis schlenk->end balloon->end

Caption: Decision tree for selecting the appropriate handling environment.

General Synthetic Workflow

G storage 1. Storage (Airtight, Desiccator) weighing 2. Weighing (Inert Atmosphere) storage->weighing setup 3. Reaction Setup (Dry Glassware/Solvent) weighing->setup reaction 4. Reaction (Under N2/Ar) setup->reaction workup 5. Work-up & Isolation (Anhydrous techniques) reaction->workup analysis 6. Analysis (e.g., Karl Fischer) workup->analysis

Caption: Sequential workflow for handling hygroscopic salts.

Analytical Control: Quantifying Water Content

Verification of the anhydrous state of reagents and reaction mixtures is crucial. Karl Fischer titration is the gold standard for accurately determining water content in solids and liquids.[18][]

  • Volumetric Karl Fischer Titration: Suitable for samples with higher water content.

  • Coulometric Karl Fischer Titration: Ideal for determining trace amounts of water (ppm levels).

Regularly performing Karl Fischer analysis on solvents and starting materials provides a quantitative measure of the effectiveness of your handling procedures.

Conclusion

The successful incorporation of hygroscopic dihydrochloride salts into organic synthesis workflows hinges on a systematic and rigorous exclusion of atmospheric moisture at every step. By understanding the principles behind their sensitivity and implementing the advanced handling techniques outlined in this guide—from controlled storage and inert atmosphere weighing to anhydrous reaction setups—researchers can overcome the challenges posed by these valuable compounds. The integration of robust protocols, such as those for glovebox and Schlenk line use, coupled with diligent analytical verification, will ensure experimental reproducibility, maximize yields, and uphold the integrity of the final products.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023-01-29). Vertex AI Search.
  • A Complete Guide to the Applications of Labor
  • Guides - Chemistry LibreTexts. (2024-10-15). Chemistry LibreTexts.
  • Working with air and moisture sensitive compounds. (2008-04-12). Molecular Inorganic Chemistry.
  • Air Free Techniques | Handling Air-Sensitive M
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry. The Schlenk Line Survival Guide.
  • Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. (2025-08-08). Vertex AI Search.
  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
  • Glove boxes. Princeton EHS.
  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014-03-05). Vertex AI Search.
  • Karl Fischer Titration Tips: W
  • How to create inert atmosphere ?. (2021-08-08).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh.
  • Inert Atmospheric Methods. (2022-05-05). Chemistry LibreTexts.
  • Inert Atmosphere, with no O2. (2022-02-01). YouTube.
  • Moisture Analysis Techniques. (2018-08-28). News-Medical.Net.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015-06-08).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019-11-19).
  • The MSDS HyperGlossary: Hygroscopic.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025-05-19). Ibis Scientific, LLC.
  • How do you handle hygroscopic salts?.
  • Water effect on the OH + HCl reaction. (2012-05-17). PubMed.
  • Water effect on the OH + HCl reaction | Request PDF. (2025-08-06).
  • Moisture Content Determin

Sources

Application

Application Note: Incorporation and Screening of 2-(Piperidin-4-ylmethyl)pyrazine Moieties in Fragment-Based Libraries

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly for challenging biological targets. The success of any FBDD campaign is fundamentally relia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly for challenging biological targets. The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of the fragment library.[1] This application note provides a comprehensive, field-proven guide for the synthesis, quality control, and incorporation of the novel fragment, 2-(Piperidin-4-ylmethyl)pyrazine, into a screening library. Furthermore, we present detailed protocols for primary screening using Surface Plasmon Resonance (SPR) and hit validation using Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR, demonstrating a robust workflow from fragment conception to validated hit.

Introduction: The Rationale for 2-(Piperidin-4-ylmethyl)pyrazine

The strategic design of a fragment library involves the careful selection of scaffolds that offer rich chemical diversity and synthetic tractability.[1] The 2-(Piperidin-4-ylmethyl)pyrazine scaffold was rationally designed to combine two privileged heterocyclic motifs frequently found in clinically successful drugs:

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone of medicinal chemistry, prized for its ability to improve pharmacokinetic properties, modulate solubility, and provide a 3D structural element that can form key interactions within protein binding pockets.[2][3] The secondary amine of the piperidine ring serves as a valuable hydrogen bond donor and a key vector for synthetic elaboration.

  • The Pyrazine Moiety: As an electron-deficient aromatic ring, pyrazine is a versatile bioisostere for other aromatic systems like benzene or pyridine.[4] Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring fragments to the hinge regions of kinases or other key residues in enzyme active sites.[4]

The combination of these two moieties creates a fragment with a defined three-dimensional shape, balanced physicochemical properties, and multiple potential interaction points (hydrogen bond donors/acceptors, aromatic interactions), making it an excellent candidate for exploring diverse biological target space.

Synthesis and Physicochemical Profiling

A robust and scalable synthetic route is paramount for producing high-quality fragments for library inclusion. The following protocol describes a reliable method for the synthesis of 2-(Piperidin-4-ylmethyl)pyrazine via N-alkylation.

Protocol 2.1: Synthesis of 2-(Piperidin-4-ylmethyl)pyrazine

This protocol is based on the well-established N-alkylation of piperidines with activated chloromethyl heterocycles.[5]

Workflow Diagram: Synthesis

cluster_synthesis Synthesis Workflow start Start Materials: - 2-Methylpyrazine - 4-Methylpiperidine (Boc-protected) chlorination Step 1: Chlorination (NCS, Benzoyl Peroxide in CCl4) start->chlorination intermediate Intermediate: 2-(Chloromethyl)pyrazine chlorination->intermediate alkylation Step 2: N-Alkylation (Boc-4-methylpiperidine, K2CO3 in Acetonitrile) intermediate->alkylation deprotection Step 3: Deprotection (TFA in DCM) alkylation->deprotection purification Purification (Column Chromatography) deprotection->purification product Final Product: 2-(Piperidin-4-ylmethyl)pyrazine purification->product

Caption: Synthetic workflow for 2-(Piperidin-4-ylmethyl)pyrazine.

Materials:

  • 2-Methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (Boc-protected)

  • Carbon Tetrachloride (CCl4)

  • tert-butyl 4-methylpiperidine-1-carboxylate (Boc-4-methylpiperidine)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 2-(Chloromethyl)pyrazine (Intermediate):

    • To a solution of 2-methylpyrazine (1.0 eq) in CCl4, add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 2-(chloromethyl)pyrazine.[5]

  • N-Alkylation:

    • To a solution of Boc-4-methylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous K2CO3 (2.5 eq).

    • Add a solution of 2-(chloromethyl)pyrazine (1.1 eq) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture at 50°C for 12-18 hours, monitoring completion by LC-MS.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Boc Deprotection:

    • Dissolve the crude product from the previous step in DCM.

    • Add Trifluoroacetic Acid (TFA) (3.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography to yield 2-(Piperidin-4-ylmethyl)pyrazine as a pure solid.

Table 1: Physicochemical Properties and "Rule of Three" Compliance

To ensure suitability for FBDD, the synthesized fragment was analyzed for compliance with the widely accepted "Rule of Three" (Ro3).[6] Properties were calculated using Molinspiration and ACD/Labs software.[7][8]

PropertyCalculated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)177.26 g/mol ≤ 300 DaYes
cLogP1.25≤ 3Yes
Hydrogen Bond Donors1≤ 3Yes
Hydrogen Bond Acceptors3≤ 3Yes
Rotatable Bonds2≤ 3Yes

Fragment Incorporation into Screening Library

The integrity of a fragment library is critical for the success of a screening campaign.[1] This section details the protocol for quality control and the physical addition of the new fragment into the master library plates.

Protocol 3.1: Quality Control (QC) and Stock Solution Preparation

Workflow Diagram: QC and Plating

cluster_qc QC and Library Incorporation Workflow start Synthesized Fragment qc_check QC Analysis - LC-MS (Purity) - 1H NMR (Identity) - Solubility Test start->qc_check pass_qc QC Passed? qc_check->pass_qc >95% Purity Correct Structure stock_prep Stock Preparation (100 mM in DMSO) pass_qc->stock_prep Yes fail_qc Repurify or Resynthesize pass_qc->fail_qc No plating Aliquot into Library Plate (384-well format) stock_prep->plating storage Storage (-20°C, dessicated) plating->storage

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during deprotection of piperidine-pyrazine intermediates

This guide serves as a specialized technical resource for researchers working with Piperidine-Pyrazine scaffolds. These intermediates are ubiquitous in kinase inhibitor discovery (e.g., JAK, ALK inhibitors) but present a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Piperidine-Pyrazine scaffolds. These intermediates are ubiquitous in kinase inhibitor discovery (e.g., JAK, ALK inhibitors) but present a unique "push-pull" electronic challenge during deprotection: the electron-rich piperidine makes the system prone to oxidation or alkylation, while the electron-deficient pyrazine is susceptible to nucleophilic attack and heterogeneous reduction.

Introduction: The Piperidine-Pyrazine Challenge

In medicinal chemistry, the piperidine-pyrazine motif is often constructed with orthogonal protecting groups (PGs). The deprotection step is not merely a "cleanup" operation; it is a high-risk stage where the electronic duality of the scaffold causes specific failures:

  • Nucleophilic Aromatic Substitution (

    
    ):  During base-mediated deprotection (Fmoc), the deprotecting amine can displace leaving groups (Cl, F) on the pyrazine.
    
  • Ring Saturation: During hydrogenolysis (Cbz/Bn), the pyrazine ring can undergo partial or full reduction to a piperazine.

  • Cation Scavenging: During acidolysis (Boc),

    
    -butyl cations can alkylate the electron-rich piperidine nitrogen or adjacent nucleophiles.
    

Troubleshooting Modules

Module A: Acidic Deprotection (Boc Removal)

Risk:


-Butyl Cation Alkylation & Acid-Catalyzed Hydrolysis.
Context:  Removing 

-Boc groups using TFA or HCl.

The Mechanism of Failure: Upon cleavage, the Boc group generates a tert-butyl cation (


-Bu

). In the absence of adequate scavengers, this electrophile attacks the most nucleophilic site available. In piperidine-pyrazines, this is often the newly deprotected secondary amine (leading to

-re-alkylation) or electron-rich side chains (e.g., Trp, Met, or methoxy-substituted pyrazines).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
+56 Da Mass Shift

-Butyl alkylation of the product.
Increase Scavenger Load: Use Triisopropylsilane (TIS) or Thioanisole. TIS is superior for

-alkylation prevention.
Low Yield / Gumming TFA salt formation trapping product.Salt Exchange: Pyrazines form stable TFA salts. Perform a rigorous free-basing workup using resin-bound carbonate (PL-HCO3) to avoid strong liquid bases.
Pyrazine Hydrolysis Aqueous acid attacking chloropyrazines.Anhydrous Conditions: Switch to HCl in Dioxane or TFA/DCM (1:1) strictly excluding water.[1]

Visualization: Cation Scavenging Pathways

BocScavenging cluster_0 Critical Control Point Boc N-Boc Intermediate TFA TFA Treatment Boc->TFA Cation t-Butyl Cation (t-Bu+) TFA->Cation Product Desired Product (Piperidine-Pyrazine) TFA->Product Byproduct Alkylated Impurity (+56 Da) Cation->Byproduct No Scavenger (Attacks Product) Scavenged Inert Isobutylene/Silane Cation->Scavenged With TIS/Water (Trapped)

Caption: The kinetic competition between product alkylation and scavenger trapping. TIS (Triisopropylsilane) acts as a hydride donor to quench the t-Bu cation.

Module B: Hydrogenolysis (Cbz/Bn Removal)

Risk: Over-reduction of the Pyrazine Ring. Context: Using


 to remove Benzyloxycarbonyl (Cbz) or Benzyl (Bn) groups.

The Mechanism of Failure: Pyrazines are electron-deficient aromatic rings. While harder to reduce than pyridines, they will hydrogenate under standard conditions (Pd/C,


, acidic media), especially if the catalyst loading is high. This results in a mass shift of +4 (dihydropyrazine) or +6 (piperazine).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
+4 / +6 Da Mass Shift Pyrazine ring reduction.Poison the Catalyst: Add 0.5 eq. of Ammonia or Pyridine to the reaction. This inhibits ring adsorption but allows Cbz cleavage.
Slow Reaction Catalyst poisoning (intentional or accidental).Switch Catalyst: Use Pearlman’s Catalyst (Pd(OH)

)
. It is more active for benzyl cleavage but less prone to reducing heteroaromatics at low pressure.
De-chlorination Hydrogenolysis of Cl-Pyrazine.Change Method: Do NOT use

. Switch to acid-mediated Cbz removal (HBr/Acetic Acid) or Lewis Acid (BCl

).
Module C: Basic Deprotection (Fmoc Removal)

Risk: Nucleophilic Aromatic Substitution (


) & DKP Formation.
Context:  Using Piperidine/DMF to remove Fmoc.

The Mechanism of Failure:

  • 
    :  If your scaffold contains a Chloropyrazine or Fluoropyrazine, the deprotection reagent (Piperidine) acts as a nucleophile, displacing the halogen. You lose your handle for subsequent coupling.
    
  • DKP: If the piperidine is attached to an ester via an amide bond, the free amine can bite back onto the ester, forming a Diketopiperazine (DKP) and cleaving the chain.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Loss of Cl/F atom Piperidine displaced the halogen (

).
Switch Base: Use 5% Piperazine + 2% DBU . Piperazine is less nucleophilic than piperidine, and DBU is non-nucleophilic.
Chain Truncation Diketopiperazine (DKP) formation.[2]Short Cycles: Reduce deprotection time to 2 x 3 mins. Use bulky resins (Trityl) if in solid phase.

Visualization: The


 Trap 

SnArTrap Start Fmoc-Piperidine-Chloropyrazine Reagent 20% Piperidine/DMF Start->Reagent PathA Path A: Fmoc Removal (Desired) Reagent->PathA Fast PathB Path B: SnAr Attack (Side Rxn) Reagent->PathB If Cl is activated ResultA H-Piperidine-Chloropyrazine PathA->ResultA ResultB Fmoc-Piperidine-Piperidinyl-Pyrazine (Cl Lost) PathB->ResultB

Caption: Competition between deprotection and substitution. 2-Chloropyrazines are highly activated electrophiles, making standard piperidine deprotection risky.

Validated Protocols

Protocol 1: "Scavenger-Rich" Boc Deprotection

Best for: Scaffolds containing Met, Trp, or electron-rich aromatics.

  • Preparation: Prepare a cocktail of TFA : TIS : Water (95 : 2.5 : 2.5) .

    • Why? TIS (Triisopropylsilane) is the specific scavenger for

      
      -butyl cations.[3] Water scavenges 
      
      
      
      -butyl trifluoroacetate esters.[3]
  • Execution: Dissolve the substrate in DCM (minimal volume). Add the cocktail (10 equivalents of TFA relative to substrate).

  • Reaction: Stir at 0°C for 15 mins , then warm to RT. Monitor by LCMS.

    • Checkpoint: Do not exceed 2 hours. Prolonged exposure increases ester hydrolysis risk.

  • Workup: Concentrate under vacuum. Co-evaporate with Toluene (

    
    ) to remove TFA traces.
    
  • Free-basing: Redissolve in MeOH/DCM and pass through a PL-HCO3 MP SPE cartridge (Polymer Labs) to obtain the free base without exposing the pyrazine to harsh NaOH.

Protocol 2: Selective Transfer Hydrogenation (Cbz Removal)

Best for: Preserving Pyrazine unsaturation and Halogens.

  • Reagents: 10% Pd/C (wet), Ammonium Formate, Methanol.

  • Execution: Dissolve substrate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Initiation: Add Ammonium Formate (5-10 eq) . Heat to 40°C (mild reflux).

    • Why? Ammonium formate releases

      
      in situ but lacks the high surface concentration of 
      
      
      
      gas found in balloons, reducing the kinetic probability of reducing the aromatic ring.
  • Monitoring: Reaction is usually complete in 1-4 hours. Filter through Celite immediately upon completion.

References & Authority

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[4] International Journal of Peptide and Protein Research, 1978.[4]

    • Core authority on cation scavenging mechanisms.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5] Tetrahedron Letters, 1995.[5]

    • Establishes the catalyst poisoning method to prevent over-reduction.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

    • Comprehensive review covering orthogonal protection strategies.

  • Ralhan, K., et al. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection."[6] RSC Advances, 2015.

    • Source for the non-nucleophilic Fmoc deprotection cocktail.

FAQ: Expert Corner

Q: My chloropyrazine is losing the chlorine during Fmoc removal. Can I just lower the temperature? A: Lowering temperature helps, but changing the base is more effective. The


 reaction is driven by the nucleophilicity of piperidine. Switch to DBU (1-2%) / Piperazine (5%)  in DMF. DBU is a strong base but non-nucleophilic (sterically hindered), and piperazine is less aggressive than piperidine.

Q: I see a +12 Da impurity after Boc deprotection. What is it? A: This is likely a methylene bridge formation. If you use DCM as a solvent with TFA for long periods, trace formaldehyde (from DCM decomposition) can link two amine molecules. Solution: Use fresh, high-quality DCM or switch to Dioxane/TFA.

Q: Can I use HBr/AcOH for Cbz removal on a pyrazine? A: Yes, but be cautious. Pyrazines are weak bases (


). They will protonate in HBr/AcOH, which usually protects them from oxidation. However, if your pyrazine has electron-donating groups (e.g., methoxy), the ring becomes more electron-rich and could undergo bromination. Lewis acid deprotection (TMSI or 

) is the safer anhydrous alternative.

Sources

Optimization

Overcoming aggregation issues of 2-(Piperidin-4-ylmethyl)pyrazine in aqueous buffers

Executive Summary & Molecule Profile 2-(Piperidin-4-ylmethyl)pyrazine is a bifunctional heterocyclic building block frequently used in Fragment-Based Drug Discovery (FBDD) and library synthesis.[1] While generally solubl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Piperidin-4-ylmethyl)pyrazine is a bifunctional heterocyclic building block frequently used in Fragment-Based Drug Discovery (FBDD) and library synthesis.[1] While generally soluble in organic solvents, it exhibits concentration-dependent aggregation in aqueous buffers.[1] This behavior is often misdiagnosed as poor solubility, leading to false-positive results in bioassays (promiscuous inhibition) or inconsistent biophysical data.[1]

Physicochemical Profile:

  • Core Structure: Amphiphilic (Hydrophobic Pyrazine tail + Polar Piperidine head).[1]

  • Key pKa (Piperidine): ~10.8 – 11.2 (Secondary amine).[1]

  • Key pKa (Pyrazine): ~0.6 (Aromatic nitrogen).[1]

  • Dominant Species at pH 7.4: Mono-cationic (Piperidine protonated).[1]

Diagnostic Workflow: Is it Aggregating?

Before altering your buffer, you must distinguish between insolubility (precipitation) and colloidal aggregation (nano-scale particles).[1]

Diagnostic Decision Tree

(Graphviz Diagram: Troubleshooting Flow)

DiagnosticFlow Start START: Sample Preparation (Aqueous Buffer) VisualCheck Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck Precipitate Visible Solid/Cloudiness VisualCheck->Precipitate Yes Clear Solution is Clear VisualCheck->Clear No ResultFalse Aggregation Persists (True Insolubility/Polymer) Precipitate->ResultFalse Solubility Limit Reached DLS Run Dynamic Light Scattering (DLS) Clear->DLS Mono Single Peak (< 1 nm radius) DLS->Mono Low PdI (<0.2) Poly Multiple Peaks or Large Radius (> 50 nm) DLS->Poly High PdI (>0.2) DetergentTest Detergent Sensitivity Test (Add 0.01% Triton X-100) Poly->DetergentTest ResultTrue Aggregation Disappears (Colloidal Artifact) DetergentTest->ResultTrue Radius decreases DetergentTest->ResultFalse Radius unchanged

Figure 1: Diagnostic logic flow for distinguishing between true solubility limits and colloidal aggregation artifacts.

The Mechanism: Why does it aggregate?

Understanding the "Why" allows for rational buffer design.[1] This molecule aggregates due to two competing mechanisms:

  • The "Amphiphilic Trap" (Micelle-like behavior): Even when protonated (pH 7.4), the molecule has a charged head (piperidine) and a hydrophobic tail (pyrazine).[1] At high concentrations (>100 µM), these can self-assemble into micelle-like structures to minimize the pyrazine-water interface.[1]

  • The "Deprotonation Crash" (pH Sensitivity): The piperidine nitrogen is the solubility anchor.[1] If your buffer pH approaches the pKa (~11), the population of neutral species increases.[1]

    • At pH 7.4: ~99.9% Protonated (Soluble).[1]

    • At pH 9.0: Significant neutral fraction begins to form, leading to rapid aggregation driven by π-π stacking of the pyrazine rings.

Troubleshooting & FAQs
Category A: Buffer Composition & pH

Q: I am screening at pH 7.4, but I still see high scattering intensity in DLS. Why? A: You are likely observing Critical Aggregation Concentration (CAC) effects.[1] Even charged molecules can form colloidal aggregates at high concentrations (typically >50–100 µM for this class of fragments).[1]

  • Fix: Determine the CAC by running a serial dilution (e.g., 500 µM to 1 µM) and monitoring the scattering count rate. Screen below this limit.

  • Fix: Lower the ionic strength. High salt (e.g., >150 mM NaCl) can screen the charge repulsion between the cationic piperidines, encouraging "salting out" or aggregation. Try 50 mM NaCl.[1]

Q: Can I run my reaction at pH 10? A: Avoid if possible. At pH 10, you are near the pKa of the piperidine secondary amine. The molecule loses its positive charge, becoming neutral and highly lipophilic.[1] This triggers immediate precipitation or the formation of large, amorphous aggregates.[1]

  • Recommendation: If basic conditions are required for chemistry (e.g., nucleophilic substitution), use a cosolvent like THF or DMF (up to 50%) to maintain solubility, rather than relying on aqueous buffer alone.

Category B: Additives & Detergents [1]

Q: My assay results vary wildly (Hill slope > 2). Is this aggregation? A: Steep Hill slopes and inconsistent IC50 values are hallmarks of promiscuous inhibition caused by colloids sequestering the enzyme.[1]

  • The "Shoichet Test": Add a non-ionic detergent.[1]

    • Protocol: Add 0.01% (v/v) Triton X-100 or 0.005% Tween-80 to your assay buffer.[1]

    • Interpretation: If the inhibition disappears (IC50 shifts > 10-fold), your compound was aggregating.[1] The detergent disrupts the colloid, releasing the enzyme.[1]

    • Reference: This phenomenon is extensively documented by Shoichet et al. regarding false positives in drug discovery [1].[1][2]

Q: How much DMSO can I use to fix this? A: DMSO helps, but has limits.

  • Standard: 1-2% DMSO is standard for bioassays.[1]

  • Warning: Exceeding 5% DMSO can sometimes induce aggregation by altering the hydration shell of the protein or the compound, or by causing "oiling out" if the compound is extremely hydrophobic.

  • Best Practice: Predissolve the stock in 100% DMSO, then dilute rapidly into the buffer with vortexing to avoid local areas of supersaturation.

Standardized Protocols
Protocol A: The Detergent Sensitivity Screen (DLS)

Use this to validate if your signal is a reversible colloid.

StepActionTechnical Note
1 Prepare Stock Dissolve compound to 10 mM in DMSO.
2 Dilute Dilute to 100 µM in Buffer (PBS, pH 7.4).[1]
3 Measure (T0) Measure DLS radius and Count Rate.
4 Spike Add Triton X-100 to a final concentration of 0.01%.
5 Incubate Wait 5 minutes at RT.
6 Measure (T1) Measure DLS again.
Result Comparison If Radius drops from >100nm to <1nm, aggregation is Colloidal .
Protocol B: Buffer Selection Matrix
Experiment TypeRecommended Buffer SystemAdditivesRationale
Biochemical Assay HEPES or Tris (pH 7.0 - 7.5)0.01% Triton X-100Detergent prevents colloidal false positives.[1]
NMR Binding Phosphate (pH 6.5 - 7.[1]0)D2O (10%)Lower pH ensures full protonation (

) and solubility.[1]
Cell Culture Media (pH 7.[1]4)< 0.5% DMSOSerum proteins (Albumin) usually bind and stabilize colloids, reducing artifacts [2].[1]
Mechanism Visualization

The following diagram illustrates the equilibrium states of 2-(Piperidin-4-ylmethyl)pyrazine and how pH/Concentration drives the transition to the aggregated state.

Mechanism Soluble Soluble Monomer (pH < 9) [Cationic] Neutral Neutral Species (pH > 10) [Hydrophobic] Soluble->Neutral Deprotonation (pH > pKa) Colloid Colloidal Aggregate (High Conc. or High pH) Soluble->Colloid High Conc. (>CAC) Salting Out Neutral->Soluble Protonation Precipitate Amorphous Solid (Precipitate) Neutral->Precipitate Insolubility Colloid->Soluble + Detergent (Triton X-100)

Figure 2: Equilibrium states.[1] The transition from Soluble to Colloid is reversible with detergents, whereas the transition to Precipitate is usually driven by pH changes.

References
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1]

    • Foundational text on colloidal aggreg
  • Owen, S. C., et al. (2012).[1][3] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[1][3] ACS Chemical Biology, 7(8), 1429–1435.[1]

    • Discusses how serum proteins affect aggreg
  • Irwin, J. J., et al. (2015).[1][3] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087.[1] [1]

    • Tools for predicting aggregation based on structure (logP and similarity).

Sources

Troubleshooting

Stability of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride under basic reaction conditions

Topic: Stability & Handling Under Basic Reaction Conditions Document ID: TS-PYR-042 | Version: 2.1 | Status: Active[1] Executive Summary 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a bifunctional building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Reaction Conditions

Document ID: TS-PYR-042 | Version: 2.1 | Status: Active[1]

Executive Summary

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a bifunctional building block containing a secondary amine (piperidine) and an electron-deficient heteroaromatic ring (pyrazine), linked by a methylene bridge.[1]

While the piperidine moiety is robust, the methylene bridge and the pyrazine ring introduce specific instabilities under basic conditions. Users frequently encounter issues with product loss during extraction (due to water solubility) and unexpected side-reactions (alkylation/dimerization) when using strong anhydrous bases.[1]

Part 1: The Stability Matrix

Quick-reference guide for reaction planning.

ConditionReagent ExampleStability RatingTechnical Note
Aqueous Base (Mild)

,

High Stable.[1] Preferred for neutralization, but may not reach pH > 12 required for full extraction.[1]
Aqueous Base (Strong)

,

(

)
Moderate Stable at RT.[1] Prolonged heating (

) can lead to pyrazine ring hydrolysis or polymerization (brown oil formation).[1]
Anhydrous Organic Base

, DIPEA, Pyridine
High Excellent stability.[1] Ideal for amide couplings or

reactions.[1]
Strong Anhydrous Base

,

, LDA
CRITICAL ALERT Unstable. High risk of deprotonating the methylene bridge (

), leading to alkylation or dimerization.[1]
Oxidative Basic Base + Air/

Low Pyrazines are susceptible to

-oxidation; benzylic-like methylene is prone to oxidative cleavage.[1]
Part 2: Critical Troubleshooting Protocols
Scenario A: "I neutralized the salt, but my product disappeared."

Diagnosis: The free base is highly polar.[1] The dihydrochloride salt releases two equivalents of acid. If the pH is not raised sufficiently (pH > 12), the molecule remains partially protonated (monocation) and stays in the aqueous phase.[1] Furthermore, the free base has high water solubility due to the two nitrogen atoms.[1]

The "Salting-Out" Extraction Protocol:

  • Dissolution: Dissolve the salt in minimal water (

    
    ).
    
  • Basification: Cool to

    
    . Slowly add 
    
    
    
    until
    
    
    .
    • Why? The piperidine

      
       is 
      
      
      
      .[1][2][3] You must exceed this to ensure the species is uncharged.[1]
  • Saturation: Add solid

    
     until the solution is saturated (brine).
    
    • Mechanism:[1][4] This increases the ionic strength of the aqueous phase, forcing the organic free base out ("salting out").

  • Extraction: Extract with DCM/Isopropanol (9:1) or Chloroform/Isopropanol (3:1) .[1]

    • Do not use pure EtOAc or Ether: They are too non-polar to extract this amine efficiently.[1]

  • Drying: Dry over

    
     (avoid 
    
    
    
    if the amine is sensitive, though usually fine here) and concentrate.
Scenario B: "The reaction mixture turned dark brown/black."

Diagnosis: Pyrazine degradation or polymerization.[1] Pyrazines are electron-deficient.[1][4][5][6] Under harsh basic conditions (high T, strong nucleophiles like


 or alkoxides), the ring is susceptible to nucleophilic attack, leading to ring-opening or polymerization.[1]

Corrective Action:

  • Switch Bases: Use non-nucleophilic organic bases (DIPEA, DBU) instead of inorganic hydroxides if heating is required.[1]

  • Degas Solvents: Remove oxygen.[1] The combination of Base + Pyrazine + Air accelerates oxidative degradation.

Part 3: Mechanistic Visualization
Diagram 1: The Neutralization & Extraction Workflow

This flowchart illustrates the critical pH thresholds required to isolate the free base successfully.

NeutralizationWorkflow Start Starting Material: 2-(Piperidin-4-ylmethyl)pyrazine 2HCl Dissolve Dissolve in Water (pH ~1-2) Start->Dissolve AddBase Add 4M NaOH Target pH > 12 Dissolve->AddBase CheckPH Check pH Checkpoint AddBase->CheckPH PathLow pH < 11 (Mono-cation exists) CheckPH->PathLow Insufficient Base PathHigh pH > 12 (Free Base) CheckPH->PathHigh Correct pH ExtractionFail Remains in Water Yield Loss PathLow->ExtractionFail ExtractionSuccess Add NaCl (Saturate) Extract with DCM:IPA (9:1) PathHigh->ExtractionSuccess Final Isolated Free Base (Oil/Low-melting solid) ExtractionSuccess->Final

Caption: Workflow for converting the dihydrochloride salt to free base. Note the critical pH > 12 requirement to deprotonate the piperidine nitrogen (


).
Diagram 2: Degradation Pathways in Basic Media

Visualizing why strong bases (e.g., NaH) are dangerous for this specific scaffold.

Degradation Compound 2-(Piperidin-4-ylmethyl)pyrazine StrongBase Strong Base (NaH, LDA) Anhydrous Compound->StrongBase Nucleophile Strong Nucleophile (OH-, OR-) High Temp Compound->Nucleophile Carbanion Benzylic Carbanion (Stabilized by Pyrazine) StrongBase->Carbanion Deprotonation at CH2 Meisenheimer Meisenheimer Complex (Ring Attack) Nucleophile->Meisenheimer Attack on Pyrazine Ring SideProduct1 Dimerization or Unwanted Alkylation Carbanion->SideProduct1 SideProduct2 Ring Opening / Polymerization (Brown Tar) Meisenheimer->SideProduct2

Caption: The methylene bridge (top path) is acidic enough to be deprotonated by strong bases, while the electron-deficient ring (bottom path) is susceptible to nucleophilic attack.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki or Buchwald coupling? A: Yes, but order of addition matters.

  • Protocol: If using the salt, pre-neutralize it in situ with a mild organic base (e.g.,

    
     or 
    
    
    
    ) before adding the catalyst.[1]
  • Warning: Avoid strong alkoxide bases (

    
    ) if possible, as they may deprotonate the methylene position or attack the pyrazine ring.[1] Use weaker carbonate bases.[1]
    

Q2: Why does the NMR show broad peaks for the piperidine ring? A: This is likely due to rotameric broadening or proton exchange .

  • In the salt form (

    
    ), the spectrum is usually sharp (in 
    
    
    
    or DMSO-
    
    
    ).[1]
  • In the free base (

    
    ), the amine proton (
    
    
    
    ) exchanges, and ring inversion can broaden signals.[1] Adding a drop of
    
    
    (shake and separate) or running the NMR at
    
    
    often sharpens the peaks.[1]

Q3: How should I store the free base? A: Store at


 under Argon.[1]
Secondary amines can absorb 

from the air to form carbamates (white crust).[1] Pyrazines can slowly oxidize.[1] The dihydrochloride salt is stable at room temperature if kept dry (hygroscopic).[1]
References
  • Pyrazine Reactivity & Synthesis

    • Title: Pyrazines: Synthesis and Reactivity.[1][5][7]

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Link:[1]

  • Basicity of Piperidine vs.

    • Title: pKa Values of Amines and Heterocycles.[1][8][9]

    • Source: Evans pKa Table / Bordwell pKa Table.[1]

    • Link:[1]

    • Note: Piperidine

      
      ; Pyrazine conjugate acid 
      
      
      
      .[1]
  • Handling Amine Salts

    • Title: Practical Guide to amine salt neutralization and extraction.[1]

    • Source: Rochester Institute of Technology (General Organic Protocols).[1]

    • Link:[1]

  • Alkylpyrazine Stability

    • Title: Stability of alkylpyrazines in basic media.[1]

    • Source: Journal of Agricultural and Food Chemistry (Context of Maillard Reactions).
    • Link:[1]

Sources

Optimization

Preventing oxidation of the piperidine nitrogen in pyrazine derivatives

Ticket ID: PYZ-PIP-OX-001 Status: Open Subject: Prevention of Piperidine Nitrogen Oxidation in Pyrazine Scaffolds Executive Summary: The Chemoselectivity Challenge Welcome to the Stability Support Hub. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-PIP-OX-001 Status: Open Subject: Prevention of Piperidine Nitrogen Oxidation in Pyrazine Scaffolds

Executive Summary: The Chemoselectivity Challenge

Welcome to the Stability Support Hub. You are likely here because your pyrazine-piperidine hybrid molecule is degrading or reacting unpredictably.

The core issue lies in the electronic disparity between the two nitrogen species in your molecule.

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ) and nucleophilic. The lone pair is high-energy and sterically accessible, making it the primary target for Electrophilic Oxidizing Agents (e.g., mCPBA) and Metabolic Enzymes (e.g., FMOs).
  • Pyrazine Nitrogen (

    
    ):  Electron-deficient (
    
    
    
    ). The lone pair is orthogonal to the
    
    
    -system but tightly held due to the electron-withdrawing nature of the aromatic ring. It is resistant to oxidation unless forced.

The Goal: You must shield the "soft" piperidine nitrogen while performing chemistry (or maintaining stability) on the rest of the molecule.

Module A: Synthetic Troubleshooting (In-Reaction)

Issue: You are attempting an oxidation elsewhere on the molecule (e.g., sulfide to sulfone, alcohol to ketone), but the piperidine nitrogen is oxidizing to the N-oxide.

Diagnostic Workflow

Use this logic flow to determine the correct protection strategy for your synthesis.

SynthesisLogic Start Start: Oxidation Step Required Check Is Piperidine N Protected? Start->Check Yes Yes (Boc, Cbz) Check->Yes No No (Free Amine) Check->No Proceed Proceed with Oxidation (mCPBA, H2O2, etc.) Yes->Proceed Decision Is the oxidant acid-compatible? No->Decision AcidYes Yes (e.g., H2O2, Oxone) Decision->AcidYes AcidNo No (Base sensitive) Decision->AcidNo ProtocolA PROTOCOL A: Transient Protonation (Add 1.1 eq TFA/HBF4) AcidYes->ProtocolA ProtocolB PROTOCOL B: Covalent Protection (Install Boc/Fmoc) AcidNo->ProtocolB

Figure 1: Decision matrix for selecting the appropriate protection strategy during oxidative synthesis steps.

Protocol A: Transient Protonation (The "Quick Fix")

Best for: One-pot oxidations where you want to avoid a protection/deprotection sequence.

The Science: Protonating the piperidine nitrogen ties up the lone pair (


). An ammonium cation is not nucleophilic and cannot be oxidized by electrophilic oxidants like mCPBA. The pyrazine nitrogen, being far less basic, remains unprotonated (or rapidly exchanges) but is naturally resistant to oxidation.

Step-by-Step:

  • Dissolution: Dissolve your substrate in a non-nucleophilic solvent (DCM or Acetone).

  • Acidification: Add 1.1 equivalents of a strong, non-oxidizing acid (e.g., Trifluoroacetic acid (TFA) or Tetrafluoroboric acid (

    
    )).
    
    • Check: Verify pH is < 3.

  • Oxidation: Add your oxidant (e.g., mCPBA) at 0°C.

    • Observation: The reaction may be slower due to ionic repulsion, but N-oxidation will be suppressed.

  • Workup: Quench the oxidant, then basify with saturated

    
     to liberate the free piperidine base.
    
Protocol B: Covalent Protection (The "Robust Fix")

Best for: Multi-step synthesis or harsh conditions.

The Science: Carbamate protecting groups (Boc, Cbz) delocalize the nitrogen lone pair into the carbonyl oxygen. This resonance stabilization renders the nitrogen non-nucleophilic.

Recommended Groups:

  • Boc (tert-butyloxycarbonyl): Stable to base and nucleophiles; removed with acid (TFA/HCl). Ideal for preventing oxidation.[1]

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Cleaved with fluoride; useful if the molecule is acid-sensitive.

Module B: Stability & Storage (Shelf-Life)

Issue: Your purified compound turns yellow or brown upon storage. This is "Autoxidation," a radical chain reaction initiated by atmospheric oxygen.

Stability Data Comparison
FormStability RatingMechanism of ProtectionRecommended Storage
Free Base 🔴 PoorLone pair available for radical initiation.-20°C, Argon, Dark
HCl Salt 🟢 ExcellentProtonation removes electron density; prevents radical formation.RT or 4°C, Desiccator
Tosylate Salt 🟢 GoodIncreases crystallinity; reduces surface area for

contact.
RT, Dark
Solution (DMSO) 🟡 ModerateSolvent can act as an oxidant carrier over time.-80°C, Single-use aliquots
Troubleshooting Guide: "My Sample is Yellow"
  • Do not use immediately. N-oxides can be toxic or alter assay results (false positives in kinase assays).

  • Purification:

    • Dissolve in EtOAc.

    • Wash with 1M NaOH (N-oxides are very polar and may wash out, but often require chromatography).

    • Recrystallize as the HCl salt (add 1M HCl in ether to the free base in EtOH).

  • Prevention: Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1%) to the solvent if the compound is stored in solution for long periods.

Module C: Metabolic Design (In-Vivo)

Issue: The compound works in the flask but has high clearance in microsomes (HLM/RLM) due to metabolic N-oxidation.

The Science: Flavin-containing Monooxygenases (FMOs) and certain CYPs specifically target basic amines. They require access to the nitrogen lone pair.[2][3]

Structural Modification Strategies

MetabolicBlock Target Piperidine Nitrogen Enzyme Metabolic Enzyme (FMO/CYP) Target->Enzyme Oxidation Strategy1 Steric Shielding (Gem-dimethyl) Strategy1->Target Blocks Approach Result Metabolically Stable Strategy1->Result Strategy2 Electronic Deactivation (Alpha-Fluorine) Strategy2->Target Lowers pKa Strategy2->Result

Figure 2: Structural modifications to block metabolic N-oxidation.

  • Steric Hindrance: Introduce methyl groups at the

    
    -carbon (2,2-dimethylpiperidine or 2,6-dimethylpiperidine). This physically blocks the enzyme from approaching the nitrogen lone pair [1].
    
  • Electronic Deactivation: Introduce an electron-withdrawing group (EWG) nearby.

    • Example: A fluorine atom at the

      
      -position (3-fluoropiperidine) lowers the basicity (
      
      
      
      ) of the nitrogen via induction, making it less susceptible to oxidative radical attack [2].
  • Scaffold Hopping: Replace the piperidine with a Morpholine or Piperazine .

    • Note: Morpholine is generally more metabolically stable than piperidine due to the electron-withdrawing oxygen reducing the nitrogen's basicity [3].[4]

Frequently Asked Questions (FAQ)

Q: Can I use Hydrogen Peroxide (


) if I don't have mCPBA? 
A: Proceed with extreme caution. 

is a potent nucleophilic oxidant in basic media but can act electrophilically in acid. If you use it, you must use the "Transient Protonation" protocol (Acidic pH). In neutral/basic conditions, it will rapidly oxidize the piperidine to the N-oxide.

Q: Why does my pyrazine nitrogen NOT oxidize? A: Pyrazine is electron-deficient (pi-deficient). The ring pulls density away from the nitrogen.[5] To oxidize a pyrazine nitrogen, you typically need harsh forcing conditions (high temp, excess peracid) or specific catalysts. The piperidine is orders of magnitude more reactive.

Q: How do I remove the N-oxide if it forms? A:

  • Reduction: Treat the mixture with

    
     or 
    
    
    
    (Triphenylphosphine) in refluxing THF. This will reduce the N-oxide back to the amine.
  • Chromatography: N-oxides are highly polar. They will typically stick to the baseline in standard EtOAc/Hexane TLC. Use a polar eluent (DCM/MeOH) to separate them if necessary.

References

  • Soudijn, W. et al. (2005). Modulating the metabolic stability of piperidine derivatives. Current Medicinal Chemistry.[6]

  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience. (Refer to Chapter on Protection for Amines).

  • Testa, B. & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Discusses metabolic N-oxidation mechanisms).

  • BenchChem Technical Support. (2025). Comparative Metabolic Stability: Morpholine vs. Piperidine.[4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl-Methyl-Pyrazine Derivatives

For distribution to: Researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

I. Introduction: The Significance of Piperidinyl-Methyl-Pyrazine Derivatives and the Role of Mass Spectrometry

Piperidinyl-methyl-pyrazine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The unique combination of the piperidine and pyrazine moieties gives rise to a diverse chemical space, offering opportunities for the development of novel therapeutic agents. The structural characterization of these molecules is paramount to understanding their structure-activity relationships and metabolic fate. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the unambiguous identification and structural elucidation of these derivatives.[1][2]

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of piperidinyl-methyl-pyrazine derivatives. By understanding these fragmentation pathways, researchers can confidently identify known compounds, elucidate the structures of novel analogues, and differentiate between isomers. We will delve into the fundamental principles of fragmentation for the constituent piperidine and pyrazine rings and then explore how these principles apply to the combined piperidinyl-methyl-pyrazine scaffold. This document is intended to serve as a practical resource, providing not only theoretical insights but also actionable experimental protocols.

II. Fundamental Fragmentation Mechanisms

The fragmentation of piperidinyl-methyl-pyrazine derivatives in the mass spectrometer is primarily governed by the inherent chemical properties of the piperidine and pyrazine rings, as well as the nature of the substituents on these rings. Electrospray ionization (ESI) is a commonly employed soft ionization technique that typically generates protonated molecules, [M+H]⁺, which are then subjected to collision-induced dissociation (CID) to elicit fragmentation.[1]

A. Fragmentation of the Piperidine Moiety

The piperidine ring is susceptible to several characteristic fragmentation pathways, primarily driven by the presence of the nitrogen atom.

  • α-Cleavage: This is a dominant fragmentation pathway for piperidine-containing compounds.[1][3] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion. The position of the substitution on the piperidine ring will dictate the mass-to-charge ratio (m/z) of the resulting fragment. For a generic N-substituted piperidine, this can be visualized as follows:

G cluster_0 Protonated Piperidinyl-Methyl-Pyrazine cluster_1 α-Cleavage a [M+H]⁺ b Formation of Iminium Ion a->b CID

Caption: General fragmentation workflow.

A key diagnostic fragment for 1-(piperidin-2-ylmethyl)piperidine, a related structure, is the iminium ion at m/z 98, formed by α-cleavage.[4]

  • Ring Fission: The piperidine ring can also undergo cleavage, leading to the formation of various acyclic fragment ions. This process is often initiated by the initial α-cleavage.

B. Fragmentation of the Pyrazine Moiety

The pyrazine ring, being an aromatic heterocycle, exhibits its own characteristic fragmentation patterns. Under electron ionization (EI), pyrazine typically undergoes the loss of HCN, followed by the loss of another molecule of HCN or C₂H₂.[5][6] While ESI is a softer ionization technique, similar fragmentation pathways can be induced under CID conditions, especially at higher collision energies. The fragmentation of the pyrazine ring itself can provide valuable structural information, particularly regarding the substitution pattern on the ring.

III. Proposed Fragmentation Pathways for Piperidinyl-Methyl-Pyrazine Derivatives

By combining the fragmentation principles of the individual moieties, we can propose the most probable fragmentation pathways for a generic piperidinyl-methyl-pyrazine derivative. Let us consider the example of 2-(piperidin-1-ylmethyl)pyrazine.

Upon ESI, this molecule will readily form a protonated molecule, [M+H]⁺. The primary sites of fragmentation in the subsequent MS/MS experiment are the bonds connecting the piperidine ring, the methylene bridge, and the pyrazine ring.

Pathway 1: Cleavage of the Piperidinyl-Methylene Bond

A primary fragmentation event is the cleavage of the bond between the piperidine nitrogen and the methylene bridge. This would result in the formation of a protonated piperidine ion and a neutral pyrazinylmethyl radical.

Pathway 2: Cleavage of the Methylene-Pyrazine Bond

Alternatively, the bond between the methylene bridge and the pyrazine ring can cleave, leading to the formation of a pyrazinyl cation and a neutral piperidinylmethyl radical.

Pathway 3: Fragmentation of the Piperidine Ring

As discussed earlier, the piperidine ring itself can undergo α-cleavage and ring fission, leading to a series of characteristic lower mass fragment ions.

Pathway 4: Fragmentation of the Pyrazine Ring

Following initial fragmentation, the pyrazine ring within a larger fragment ion can undergo its characteristic losses of HCN.

The interplay of these pathways will be influenced by the substitution on both the piperidine and pyrazine rings. Electron-donating or withdrawing groups will affect the stability of the resulting fragment ions, thereby influencing the predominant fragmentation routes.

Caption: Proposed fragmentation pathways.

IV. Comparative Analysis of Isomeric Derivatives

A significant challenge in the analysis of piperidinyl-methyl-pyrazine derivatives is the differentiation of positional isomers. The fragmentation patterns observed in MS/MS can serve as a powerful tool for this purpose. For instance, the position of the methyl group on the pyrazine ring or the attachment point of the piperidinyl-methyl group will lead to distinct fragment ions.

Table 1: Predicted Differentiating Fragment Ions for Isomeric Piperidinyl-Methyl-Pyrazine Derivatives

IsomerPrecursor Ion [M+H]⁺Key Differentiating Fragment Ion(s)Rationale for Differentiation
2-(Piperidin-1-ylmethyl)-3-methylpyrazinem/zFragment corresponding to the loss of the piperidine moiety.The position of the methyl group will influence the stability of the resulting pyrazinylmethyl cation.
2-(Piperidin-1-ylmethyl)-5-methylpyrazinem/zFragment corresponding to the loss of the piperidine moiety.The relative abundance of fragment ions resulting from the pyrazine ring cleavage will differ.
2-(Piperidin-1-ylmethyl)-6-methylpyrazinem/zFragment corresponding to the loss of the piperidine moiety.The steric hindrance of the methyl group may influence the fragmentation of the piperidinyl-methylene bond.

Note: The exact m/z values will depend on the specific molecular formula.

V. Experimental Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the analysis of piperidinyl-methyl-pyrazine derivatives by LC-MS/MS. This protocol should be optimized for the specific analytes and matrix of interest.

A. Sample Preparation
  • Standard Solutions: Prepare stock solutions of the piperidinyl-methyl-pyrazine derivatives in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.

B. Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

C. Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode:

    • Full Scan (MS1): To determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the precursor ion.

  • Key MS Parameters to Optimize:

    • Capillary Voltage: Typically 3-5 kV.

    • Cone Voltage/Fragmentor Voltage: This parameter influences in-source fragmentation and should be optimized to maximize the precursor ion signal.

    • Collision Energy (CE): This is a critical parameter for obtaining informative MS/MS spectra. A collision energy ramp (e.g., 10-40 eV) is recommended to observe a range of fragment ions.

    • Gas Flows (Nebulizer, Drying Gas): Optimize according to the instrument manufacturer's recommendations.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Prep1 Prepare Standard Solutions Prep2 Matrix Sample Cleanup (Protein Precipitation/SPE) Prep1->Prep2 LC1 Inject Sample Prep2->LC1 LC2 Reversed-Phase C18 Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 ESI+ Ionization LC3->MS1 MS2 Full Scan (MS1) MS1->MS2 MS3 Product Ion Scan (MS/MS) MS2->MS3

Caption: Experimental workflow for LC-MS/MS analysis.

VI. Conclusion

The mass spectrometric fragmentation of piperidinyl-methyl-pyrazine derivatives is a complex process governed by the interplay of the fragmentation pathways of the constituent piperidine and pyrazine rings. A thorough understanding of these pathways is essential for the confident structural elucidation and differentiation of isomers. This guide has provided a framework for interpreting the mass spectra of these important compounds and a starting point for method development. By applying the principles and protocols outlined herein, researchers can effectively leverage the power of mass spectrometry to advance their research in the exciting field of medicinal chemistry.

VII. References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

  • Tzallas, P., et al. (2003). Coulomb explosion in aromatic molecules and their deuterated derivatives. Journal of Chemical Physics, 119(19), 10425-10433.

  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

  • Shim, H., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82.

  • Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116088.

  • El-Sayed, M. A. A. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 66(542), 330-336.

  • Lehel, S., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Rapid Communications in Mass Spectrometry, 15(15), 1374-1381.

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7517.

  • Augusti, R., et al. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-528.

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6890.

  • Stojkovska, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 25-36.

  • El-Gendy, A. A. M. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-149.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Qing, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 1-13.

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

  • Schremmer, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 4(4), 1335-1352.

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.

  • Lehel, S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(10), 1131-1139.

Sources

Comparative

Bioisosteric replacement studies of the pyrazine ring in piperidine linkers

Executive Summary: The "Pyrazine Gap" In medicinal chemistry, the pyrazine-piperidine motif is a privileged scaffold, frequently observed in GPCR ligands (e.g., Dopamine / , Histamine ) and kinase inhibitors. The pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrazine Gap"

In medicinal chemistry, the pyrazine-piperidine motif is a privileged scaffold, frequently observed in GPCR ligands (e.g., Dopamine


/

, Histamine

) and kinase inhibitors. The pyrazine ring serves as a critical linker that modulates lipophilicity (

) and provides hydrogen bond acceptor (HBA) vectors without introducing excessive basicity.

However, the pyrazine ring often presents a "Pyrazine Gap"—a trade-off where its electron deficiency improves metabolic stability against CYP450 oxidation (compared to phenyl) but may introduce solubility issues or susceptibility to Aldehyde Oxidase (AO) metabolism. This guide objectively compares the pyrazine ring against its primary bioisosteres—Pyridine , Pyrimidine , and Phenyl —within the context of a piperidine linker.

Comparative Analysis: Pyrazine vs. Bioisosteres[1][2][3]

The following analysis evaluates the replacement of the central pyrazine ring with alternative aromatic systems while maintaining the piperidine moiety.

A. Pyrazine (The Baseline)
  • Role: Reduces lipophilicity (

    
    ) compared to carbocycles; weak base (
    
    
    
    ).
  • Liability: Potential for rapid renal clearance due to low protein binding; specific metabolic liability at C-3 via Aldehyde Oxidase.

  • Best For: Lowering CNS penetration (if P-gp substrate) or reducing

    
     liability by lowering basicity.
    
B. Pyridine (The Basic Alternative)[3]
  • Modification: Replacement of one nitrogen with carbon.

  • Impact: Significantly increases basicity (

    
    ). The piperidine-pyridine nitrogen often becomes protonated at physiological pH, drastically altering solubility and membrane permeability.
    
  • Trade-off: Improved solubility but potential for increased

    
     binding due to the cationic center.
    
C. Pyrimidine (The Isomeric Shift)
  • Modification: 1,3-diazine arrangement.

  • Impact: Modifies the H-bond acceptor vector geometry. Often shows improved metabolic stability over pyrazine due to different electronic distribution (lower HOMO energy).

  • Trade-off: Can disrupt critical binding interactions if the receptor requires a 1,4-nitrogen vector.

D. Phenyl (The Lipophilic Control)
  • Modification: Removal of all ring nitrogens.

  • Impact: Drastic increase in

    
     and loss of HBA capabilities.
    
  • Liability: High metabolic turnover (hydroxylation) and poor aqueous solubility.

Quantitative Performance Data

The table below summarizes the physicochemical and ADME shifts observed when replacing a central pyrazine ring in a representative piperidine-linked scaffold (R-Piperidine-Ar -R').

MetricPyrazine (Baseline)Pyridine (3-yl)Pyrimidine (5-yl)Phenyl

(Conj. Acid)
~0.6 (Very Weak)~5.2 (Moderate)~1.3 (Weak)N/A (Neutral)

cLogP
0.0 (Ref)+0.4-0.2+1.2
TPSA (

)
~26.0~13.0~26.00.0
H-Bond Acceptors 2120
Metabolic Stability (

)
Moderate (AO risk)High (Positional dependent)HighLow (CYP risk)
Solubility (pH 7.4) ModerateHigh (Ionized)ModerateLow

Note: Data represents average trends derived from matched molecular pair (MMP) analysis in GPCR ligand sets.


 is relative to the pyrazine scaffold.

Mechanistic Insight & Decision Logic

To navigate these choices, we utilize a decision tree based on the specific failure mode of the lead compound.

Bioisostere_Decision_Tree Start Lead Liability Analysis (Pyrazine-Piperidine) Q1 Is Solubility the limiting factor? Start->Q1 Q2 Is Metabolic Stability (CYP) poor? Q1->Q2 No Sol_Yes Switch to Pyridine (Increase Ionization) Q1->Sol_Yes Yes Q3 Is hERG toxicity high? Q2->Q3 No Met_Yes Switch to Pyrimidine (Lower HOMO, block AO) Q2->Met_Yes Yes Q3->Start No Liability Found hERG_Yes Retain Pyrazine or Add EWG to Phenyl Q3->hERG_Yes Yes

Figure 1: Decision matrix for bioisosteric replacement based on lead liability.

Why This Works:
  • Electronic Effects: The pyrazine ring is electron-deficient (

    
    -deficient). Nucleophilic attack (metabolism) is less likely than on phenyl, but it is susceptible to nucleophilic attack by enzymes like Aldehyde Oxidase at the 
    
    
    
    -carbon relative to nitrogen.
  • Basicity Modulation: Switching to pyridine introduces a basic center. If the target requires a neutral H-bond acceptor, this kills potency. If the target tolerates a cation, this solves solubility.

Experimental Protocols

A. Synthesis: Coupling (Pyrazine/Pyrimidine)

For electron-deficient rings (Pyrazine, Pyrimidine), Nucleophilic Aromatic Substitution (


) is the preferred, high-yield route.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Piperidine derivative (1.2 eq)

  • DIPEA (

    
    -Diisopropylethylamine) (2.0 eq)
    
  • Solvent: DMSO or NMP (Polar Aprotic is critical)

Protocol:

  • Dissolution: Dissolve 2-chloropyrazine (1.0 mmol) in DMSO (3 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (2.0 mmol) followed by the piperidine derivative (1.2 mmol).

  • Reaction:

    • Standard: Heat at 100°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 120°C for 20 minutes.

  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

B. Synthesis: Buchwald-Hartwig Amination (Pyridine/Phenyl)

For less activated rings (Pyridine, Phenyl),


 fails. Palladium catalysis is required.

Synthetic_Pathway Reactants Aryl Halide (X=Br, Cl) + Piperidine Catalyst Pd2(dba)3 / BINAP NaOtBu / Toluene Reactants->Catalyst Intermediate Pd-Amine Complex Catalyst->Intermediate Product N-Aryl Piperidine Intermediate->Product

Figure 2: Buchwald-Hartwig Amination pathway for non-activated bioisosteres.

Protocol:

  • Inert Atmosphere: Purge a flask with Argon.

  • Loading: Add Aryl Bromide (1.0 eq), Piperidine (1.2 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Base: Add

    
     (1.5 eq).
    
  • Solvent: Add anhydrous Toluene.

  • Reaction: Reflux (110°C) for 16 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

C. Validation: Microsomal Stability Assay

To verify the metabolic advantage of the bioisostere:

  • Incubation: Incubate test compound (1

    
    ) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

References

  • Ertl, P., et al. (2023).[1] "The most common linkers in bioactive molecules and their bioisosteric replacement network."[1][2][3] Bioorganic & Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Yeung, K., et al. (2019).[4] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[4] MedChemComm.

  • BenchChem Guide. (2025). "Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride

Executive Safety Snapshot 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a piperidine-derivative salt commonly used as a building block in medicinal chemistry. While the salt form mitigates the flammability associat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a piperidine-derivative salt commonly used as a building block in medicinal chemistry. While the salt form mitigates the flammability associated with the free amine, it introduces specific acidic and reactivity hazards that dictate its disposal pathway.

  • Primary Hazard: Corrosive/Irritant. The dihydrochloride moiety implies that upon contact with moisture (mucous membranes, eyes, lungs), it can hydrolyze to release hydrochloric acid (HCl).

  • Hidden Hazard: Chloramine Formation. As a secondary amine source, this compound must NEVER be mixed with hypochlorites (Bleach) or nitrites, as this can generate carcinogenic nitrosamines or explosive chloramines.

  • Disposal Class: Non-Halogenated Organic Waste (Solid) or Aqueous Acidic Waste (Liquid), depending on state. Note: While it contains chloride ions, it is typically not classified as a "Halogenated Solvent" (like Dichloromethane) for incineration purposes, but its chloride content must be declared.

Pre-Disposal Decision Matrix

Before acting, determine the physical state and contamination level of the waste. Follow this logic flow to select the correct protocol.

DisposalWorkflow Start Waste Identification: 2-(Piperidin-4-ylmethyl)pyrazine 2HCl State Determine Physical State Start->State Solid Solid / Powder (Excess Reagent) State->Solid Liquid Liquid / Solution (Reaction Mixture) State->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) State->Debris PackSolid Double Bag (Polyethylene) or Screw-Top HDPE Jar Solid->PackSolid SolventCheck Is Solvent Organic or Aqueous? Liquid->SolventCheck Sharps Sharps Container (If glass/needles) Debris->Sharps SolidBin Hazardous Solid Waste Bin Debris->SolidBin LabelSolid Label: 'Toxic Solid, Organic, Acidic' List: Chloride Content PackSolid->LabelSolid Final Handover to EHS / HazMat Team for Incineration LabelSolid->Final OrgSolv Organic Solvent SolventCheck->OrgSolv AqSolv Aqueous Solution SolventCheck->AqSolv SegOrg Segregate: Non-Halogenated Organic Waste Stream OrgSolv->SegOrg CheckpH Check pH (Likely Acidic < pH 4) AqSolv->CheckpH SegOrg->Final Neut ADJUSTMENT PROHIBITED Do not neutralize in lab unless authorized. CheckpH->Neut Neut->Final Sharps->Final SolidBin->Final

Figure 1: Decision logic for segregating piperidine-pyrazine salt waste streams. Note the restriction on in-lab neutralization.

Detailed Operational Protocols

Protocol A: Disposal of Solid Substance (Pure/Excess)

Context: You have expired or excess dry powder. Scientific Rationale: As a dihydrochloride salt, the solid is hygroscopic. If left in open trash, it absorbs atmospheric moisture, becoming a corrosive sludge that can damage bin liners and injure custodial staff.

  • Primary Containment: Transfer the material into a chemically compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred over glass to prevent breakage.

  • Secondary Containment: If the original container is broken, place the entire vessel into a clear polyethylene zip-lock bag.

  • Labeling:

    • Chemical Name: Write the full chemical name (do not use abbreviations like "Pyrazine salt").

    • Hazards: Check "Toxic" and "Corrosive" (due to HCl potential).

    • Constituents: Explicitly list "Chloride content" on the tag. This assists the incineration facility in managing scrubber load.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Do not store near cyanide salts or sulfides.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Context: The compound is dissolved in solvent (water, methanol, DMSO, etc.).

Scenario 1: Organic Solvents (DMSO, Methanol, DMF)

  • Segregation: Dispose of in the Non-Halogenated Organic Waste carboy.

    • Expert Note: Even though the molecule contains chlorine atoms, the solvent determines the waste stream. Unless the solvent itself is halogenated (e.g., DCM), the low concentration of chloride from the salt usually permits "Non-Halogenated" classification. Verify with your local EHS officer.

  • Precaution: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste), as piperidines can react violently.

Scenario 2: Aqueous Solutions

  • The Trap: Do not pour down the drain. While piperidine is a base, the dihydrochloride is acidic.

  • Procedure: Collect in a carboy labeled "Aqueous Waste - Acidic/Toxic."

  • Neutralization Warning: Do not attempt to neutralize this waste stream with bleach to "kill" biological activity if this was used in cell culture. Reaction with bleach produces chloramines (toxic/explosive). Use autoclaving for bio-deactivation if necessary, then chemical waste disposal.

Protocol C: Contaminated Debris (PPE & Consumables)
  • Weigh Boats/Paper: If visibly contaminated, these are Hazardous Solid Waste . Do not throw in regular trash.

  • Syringes/Needles: Must go into Sharps Containers , regardless of chemical content.

  • Gloves: Nitrile gloves used during handling should be disposed of as hazardous waste if they have visible chemical residue.

Technical Data & Compatibility Matrix

ParameterValue / StatusDisposal Implication
Water Solubility High (Salt form)Easily mobilizes in groundwater; Zero Drain Disposal policy.
Acidity (pH) Acidic (in solution)Compatible with Acidic Waste streams; Incompatible with Cyanide/Sulfide waste.
Reactivity Stable but reactiveReleases HCl gas if heated to decomposition.
EPA Waste Code Not P/U ListedTreat as D002 (Corrosive) if pH < 2, or General Toxic Organic.
Critical Incompatibility Table
Chemical ClassInteraction RiskAction
Hypochlorites (Bleach) HIGH RISK. Forms N-chloropiperidines (explosive/toxic).NEVER MIX.
Nitrites / Nitrous Acid Forms N-nitrosamines (Potent Carcinogens).Segregate strictly.
Strong Bases Liberates free Piperidine (Flammable/Volatile).Keep separate to avoid fume generation.[1][2]

Regulatory Compliance & Documentation

EPA/RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Classification: This material is likely a Characteristic Waste rather than a Listed Waste.

    • If aqueous pH ≤ 2, it is D002 (Corrosive).

    • If solid, it falls under "Process Waste" requiring thermal destruction.

  • Satellite Accumulation: Waste must be kept in a closed container at or near the point of generation and under the control of the operator.

Recommended Labeling Text

WASTE 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

  • Hazards: Irritant, Acidic Solid.

  • Constituents: Organic Amine Salt, Hydrochloric Acid equivalents.

  • Generator: [Lab Name/Room]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride (Analogous Salt Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

[1][2] Executive Summary & Risk Profile 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a heterocyclic building block commonly used in medicinal chemistry.[1] While specific toxicological data for this exact catalog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Profile

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a heterocyclic building block commonly used in medicinal chemistry.[1] While specific toxicological data for this exact catalog number may be limited, its structural components (piperidine, pyrazine) and physical form (dihydrochloride salt) dictate a specific risk profile.[1]

As a Senior Application Scientist, I advise treating this substance not merely as a generic powder, but as a hygroscopic, acidic irritant with potential sensitizing properties.[1] The dihydrochloride salt moiety implies that upon contact with moisture (mucous membranes, humidity), it can generate localized acidity, leading to irritation or chemical burns.[1]

Hazard Identification Matrix
Hazard CategoryClassification (Predicted)Mechanism of Action
Inhalation High Risk Fine particulate matter can deeply penetrate the respiratory tract; acidic hydrolysis in lung tissue causes inflammation.[1]
Skin Contact Moderate Risk Dihydrochloride salts are corrosive/irritating to moist skin. Potential for sensitization (piperazine moiety).[1][2]
Eye Contact High Risk Rapid dissolution in tear fluid creates an acidic environment, risking corneal opacity or severe conjunctivitis.
Stability Hygroscopic Absorbs atmospheric water, leading to clumping, stoichiometry errors, and increased corrosivity.[1]

Personal Protective Equipment (PPE) Selection

Rationale: The goal is to create a barrier against fine particulates and prevent dermal absorption of the dissolved salt.[1]

Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control (Mandatory): Handle exclusively within a certified Chemical Fume Hood (face velocity 80–100 fpm).[1]

  • Secondary Protection: If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator .

    • Why: N95 masks filter 95% of particles but may not seal perfectly against fine chemical dusts. P100 offers 99.97% efficiency.

Hand Protection (The Contact Barrier)[1]
  • Material: Nitrile Rubber (High Modulus).

  • Thickness: Minimum 5 mil (0.12 mm) .

  • Protocol: Double Gloving is required during synthesis or solubilization steps.

    • Why: Piperidine derivatives can act as permeation enhancers. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.

    • Visual Check: Inspect for "pinholes" by inflating the glove with air before use if the box has been open for >1 month.

Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses.[3]

    • Why: Safety glasses have gaps. Airborne dust from the dihydrochloride salt can bypass glasses, dissolve in eye moisture, and cause immediate acidic irritation.

Body Protection[6][7][12]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant) with snap closures.[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Environment: Balance must be located inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar.

    • Scientific Insight: Dihydrochloride salts are prone to static charging.[4] Static can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.

  • Tools: Use disposable anti-static weighing boats. Avoid metal spatulas if the compound is potentially corrosive to steel over time; PTFE-coated spatulas are preferred.[1]

Phase 2: Solubilization[1]
  • Solvent Choice: Water, DMSO, or Methanol.[1]

  • Exotherm Alert: Dissolving dihydrochloride salts in water is slightly exothermic. Add the solid to the solvent slowly.

  • Vessel: Use a screw-cap vial (scintillation vial) immediately after weighing to minimize hygroscopic absorption.[1]

Phase 3: Decontamination
  • Solvent: Wipe surfaces with a 10% Sodium Bicarbonate (

    
    ) solution followed by water.[1]
    
    • Why: The bicarbonate neutralizes the acidic hydrochloride residues that water alone might just spread.

Visualized Workflows (Graphviz)[1]

Diagram 1: PPE Decision Logic

Caption: Logical flow for selecting the correct protective equipment based on the operational state of the chemical.

PPE_Decision_Tree Start Task: Handle 2-(Piperidin-4-ylmethyl)pyrazine 2HCl State Is the substance Solid (Powder) or Liquid (Solution)? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Action_Liq Splash Risk Protocol: Single Nitrile Gloves (Change if splashed) Safety Glasses w/ Side Shields (Goggles if pouring >100mL) Liquid->Action_Liq Action_Hood Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat Work inside Hood Hood->Action_Hood Yes Action_Resp High Risk Protocol: P100 Respirator REQUIRED Tight-fitting Goggles Double Nitrile Gloves Hood->Action_Resp No (Emergency Only)

Diagram 2: Safe Weighing & Disposal Workflow

Caption: Step-by-step operational loop ensuring containment and proper waste segregation.

Workflow Setup 1. Setup: Check Hood Flow Don PPE Prepare Anti-static Weigh 2. Weighing: Open Vial Inside Hood Use Static Gun Transfer Slowly Setup->Weigh Ready Clean 3. Decon: Wipe Balance w/ 10% NaHCO3 Weigh->Clean Complete Waste 4. Disposal: Solid -> Haz Waste Wipes -> Contaminated Trash Clean->Waste Segregate

Emergency Procedures

IncidentImmediate Action
Eye Exposure Flush immediately with water for 15 minutes .[1][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage.
Skin Exposure Wash with soap and copious water.[4][6][5][7] Remove contaminated clothing.[4][6][8][9][5][7] Do not use solvents (ethanol) to wash skin, as this may increase absorption.[1]
Spill (Solid) Do not dry sweep (creates dust).[1] Cover with wet paper towels (to dampen) or use a HEPA vacuum.[1] Neutralize surface with weak base.

Disposal Considerations

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic reaction or gas evolution).

  • Labeling: Tag waste as "Organic Solid, Toxic, Acidic" (due to HCl content).

  • Container: High-density polyethylene (HDPE) containers are resistant to the acidic nature of the salt.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • PubChem. (n.d.). Compound Summary for Piperazine Dihydrochloride (Analogous Structure). National Library of Medicine. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
Reactant of Route 2
2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
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